molecular formula Pt5Zr B14484189 Platinum--zirconium (5/1) CAS No. 63705-71-5

Platinum--zirconium (5/1)

Cat. No.: B14484189
CAS No.: 63705-71-5
M. Wt: 1066.6 g/mol
InChI Key: NLLWZSCCIUYIFW-UHFFFAOYSA-N
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Description

Fundamental Principles of Intermetallic Phase Formation

Intermetallic compounds are a distinct class of materials formed from the chemical combination of two or more metallic elements in specific stoichiometric ratios. openaccessjournals.comopenaccessjournals.com Unlike conventional alloys where atoms are randomly distributed, intermetallics possess an ordered atomic arrangement, resulting in a well-defined crystal structure. openaccessjournals.comopenaccessjournals.com This ordered nature is a key determinant of their unique properties.

The formation of an intermetallic phase is governed by several factors, including the electronegativity difference between the constituent elements, their atomic size ratios, and the valence electron concentration. The strong chemical bonding between the different metal atoms leads to high melting points and significant hardness. openaccessjournals.com Intermetallic compounds can adopt various crystal structures, with common examples being Laves phases and Heusler phases. openaccessjournals.com

Significance of Transition Metal Intermetallics in Advanced Materials Research

Transition metal intermetallics are of particular importance due to the versatile electronic configurations of transition metals. This allows for a wide range of chemical and physical properties. researchgate.net These compounds often exhibit attractive characteristics such as high-temperature strength, excellent oxidation and corrosion resistance, and unique magnetic and catalytic properties. openaccessjournals.comlu.se

Platinum-based intermetallics, for instance, are widely studied for their exceptional electrocatalytic activity, making them crucial for applications like polymer electrolyte membrane fuel cells (PEMFCs). frontiersin.org The ordered structure of these intermetallics provides uniform active sites and strong electronic interactions, which can significantly enhance both activity and stability compared to disordered alloys. frontiersin.org The combination of precious metals like platinum with more abundant transition metals can also lead to cost-effective catalysts with improved performance. frontiersin.org

Properties

CAS No.

63705-71-5

Molecular Formula

Pt5Zr

Molecular Weight

1066.6 g/mol

IUPAC Name

platinum;zirconium

InChI

InChI=1S/5Pt.Zr

InChI Key

NLLWZSCCIUYIFW-UHFFFAOYSA-N

Canonical SMILES

[Zr].[Pt].[Pt].[Pt].[Pt].[Pt]

Origin of Product

United States

Academic Landscape of the Platinum Zirconium Pt Zr System

Historical Perspectives in Pt-Zr Intermetallic Studies

The study of the platinum-zirconium binary system has been a subject of scientific inquiry for several decades. Early investigations focused on determining the phase diagram and identifying the stable intermetallic compounds within the system. Research by Meschter and Worrell identified a compound they termed "Pt5Zr," suggesting it possessed a Cu3Au structure. cam.ac.uk Their work involved preparing alloys by mixing powdered arc-melted alloys with ZrO2 powder and sintering them at high temperatures. cam.ac.uk

Further studies have explored the synthesis and properties of various Pt-Zr compounds. For example, the preparation of platinum-zirconium alloy catalysts supported on carbon has been described, with alloy formation being followed by X-ray diffraction measurements. ingentaconnect.com These studies confirmed the formation of a Pt-Zr solid solution, with a limiting value of 25 atomic percent zirconium alloyed. ingentaconnect.com The internal oxidation of platinum-zirconium alloys has also been a topic of interest, with research focusing on the nucleation and morphology of internal oxides. researchgate.net

Contemporary Research Gaps and Opportunities for Pt5Zr

Despite historical research, systematic and fundamental studies on the Pt-Zr binary system, including the Pt5Zr compound, have been relatively limited. ysxbcn.com Much of the previous work has focused on specific properties or phases rather than a comprehensive understanding of the entire system. ysxbcn.com This presents a significant opportunity for further research.

Modern computational methods, such as density functional theory (DFT), offer a powerful tool to investigate the structural stability, electronic structure, and mechanical properties of Pt-Zr compounds. ysxbcn.com Ab initio calculations can provide valuable data on formation enthalpies and elastic constants, which are often difficult to determine experimentally, especially at low temperatures. ysxbcn.com Such theoretical studies can help to fill the existing data gaps and provide a more complete picture of the Pt-Zr system.

Recent research has begun to explore the potential of Pt-Zr alloys in catalysis. For example, PtZr nanoparticles have shown enhanced performance for the hydrogen evolution reaction (HER), with the Pt4Zr2 composition exhibiting the greatest synergistic effect. nih.gov Additionally, the use of Pt-Zr alloys as catalysts for hydroisomerization of n-hexane is being investigated. researchgate.netenseignementsup-recherche.gouv.fr These emerging applications highlight the need for a deeper understanding of the fundamental properties of specific intermetallic phases like Pt5Zr to optimize their performance in various technological fields. Further research into the synthesis of phase-pure Pt5Zr and detailed characterization of its catalytic and other physical properties are crucial next steps.

Research Findings on Platinum-Zirconium Compounds

Compound/AlloyCrystal Structure/TypeLattice Parameters (Å)Formation Enthalpy (kJ/mol)Investigated PropertiesReference
Pt5Zr CaZn5 (Hexagonal, P6/mmm)a = 5.277, c = 4.563-36.72Structural stability, formation enthalpy, elastic constants ysxbcn.com
Pt5Zr AuBe5 (Cubic, F43m)a = 7.489-51.71Structural stability, formation enthalpy, elastic constants ysxbcn.com
Pt-5%Zr alloy Not specifiedNot specifiedNot specifiedHardness, grain size nii.ac.jp
Pt4Zr2 SNPs AlloyedAverage diameter: 0.78 nmNot specifiedHydrogen evolution reaction (HER) performance nih.gov
Pt13Zr7 NPs Phase-separatedAverage diameter: 2.75 nmNot specifiedHydrogen evolution reaction (HER) performance nih.gov
Pt3Zr Ni3Ti-type (Hexagonal)Not specifiedNot specifiedOxidation capacity, surface termination tuwien.at

An in-depth look at the synthesis of the intermetallic compound Platinum-Zirconium (5/1), also known as Pt5Zr, reveals a range of sophisticated methodologies. These techniques span from traditional solid-state approaches to advanced vapor-phase deposition strategies, each offering unique advantages in producing this material for various applications.

Advanced Spectroscopic and Microscopic Characterization of Platinum Zirconium 5/1 Pt5zr

Diffraction-Based Structural Elucidation of Pt5Zr

Diffraction techniques are fundamental in determining the crystal structure and crystallographic orientation of materials. For Pt5Zr, these methods provide critical insights into its atomic arrangement and grain morphology.

X-ray Diffraction (XRD) for Phase Identification and Lattice Parameters

X-ray Diffraction (XRD) is a primary technique for identifying the crystalline phases and determining the lattice parameters of a material. While extensive experimental XRD data specifically for the Pt5Zr compound is not widely available in the reviewed literature, studies on the Platinum-Zirconium system have identified a "Pt5Zr" phase. This phase is reported to possess a Cu3Au-type crystal structure. In a related context, a "Pt3+Zr" phase, also with the Cu3Au structure, was noted to have a lattice parameter of 3.99 Å.

The theoretical XRD pattern for a given crystal structure can be calculated to aid in phase identification from experimental data. Such calculations involve determining the structure factor for each point in the reciprocal space, which describes the scattering strength of the crystal structure for a specific X-ray wavelength and angle. The final diffraction pattern is then computed by summing these contributions.

Table 1: Crystallographic Data for Phases in the Pt-Zr System

Compound/Phase Crystal Structure Reported Lattice Parameter (Å)
Pt5Zr Cu3Au-type Data not available

Note: The lattice parameter for "Pt3+Zr" is provided for structural comparison within the Pt-Zr system.

Electron Backscatter Diffraction (EBSD) for Crystallographic Orientation and Grain Structure

Electron Backscatter Diffraction (EBSD) is a scanning electron microscope (SEM)-based technique used to obtain crystallographic information from the surface of a sample. It is a powerful tool for characterizing the microstructure, including grain orientation, grain size, texture, and the nature of grain boundaries. mdpi.com

While no specific EBSD studies on the Pt5Zr compound have been identified in the surveyed literature, the application of EBSD to Pt-Zr alloys would allow for a detailed analysis of the grain structure. researchgate.net In a hypothetical EBSD analysis of a Pt5Zr sample, the electron beam would be scanned across the surface, and at each point, the diffracted electrons would form a Kikuchi pattern. This pattern is characteristic of the local crystal orientation. ebsd.com By systematically collecting these patterns, a map of the crystallographic orientations across the sample can be constructed, revealing the grain morphology, the presence of any preferred orientation (texture), and the distribution of different phases. mdpi.com For displacive transformations, which can occur in Zr alloys, EBSD is instrumental in reconstructing the parent grain microstructure from the orientation of the resulting child phases. ebsd.com

Selected Area Electron Diffraction (SAED) and Precession Electron Diffraction (PED) for Local Crystallography

Selected Area Electron Diffraction (SAED) and Precession Electron Diffraction (PED) are transmission electron microscopy (TEM)-based techniques that provide crystallographic information from localized regions of a sample.

SAED involves inserting an aperture in the image plane of the TEM to select a specific area of the sample from which a diffraction pattern is obtained. This technique is invaluable for identifying the crystal structure of individual grains or precipitates. researchgate.net Although specific SAED patterns for Pt5Zr were not found, analysis of other Zr-containing alloys demonstrates its utility in distinguishing between different phases, such as Zr2Cu and Zr2Ni. researchgate.net The simulation of SAED patterns is a crucial step in interpreting the experimental results and can be used for phase identification and orientation determination. wiley.comresearchgate.net

Precession Electron Diffraction (PED) is an advancement over conventional SAED where the electron beam is tilted and rotated (precessed) around the central axis. This technique reduces dynamical scattering effects, leading to diffraction patterns with intensities that are more closely related to the structure factors. This allows for more accurate crystal structure determination and phase identification.

High-Resolution Imaging and Elemental Mapping of Pt5Zr

High-resolution imaging and elemental mapping techniques are essential for visualizing the microstructure and determining the chemical composition of Pt5Zr at a fine scale.

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM)

Transmission Electron Microscopy (TEM) provides high-magnification images of the internal structure of a material. In the context of Pt-Zr systems, TEM has been used to observe the distribution of nanoparticles in catalysts. High-Resolution TEM (HRTEM) allows for the direct imaging of the atomic lattice of a crystalline material. researchgate.net HRTEM images can reveal details about the crystal structure, defects, and interfaces. researchgate.net For intermetallic compounds like Pt5Zr, HRTEM would be instrumental in visualizing the ordered atomic arrangement characteristic of its Cu3Au-type structure and identifying any crystalline defects such as dislocations or stacking faults. The interpretation of HRTEM images often requires comparison with simulated images based on theoretical structural models. xray.cz

Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray Spectroscopy (EDX/STEM EDXS)

Scanning Electron Microscopy (SEM) is a versatile technique for imaging the surface topography of a material with high resolution and great depth of field. surfacesciencewestern.com When coupled with Energy Dispersive X-ray Spectroscopy (EDX or EDS), the SEM becomes a powerful tool for elemental analysis. zestron.comelectron-microscopes.com The electron beam of the SEM excites atoms in the sample, causing them to emit characteristic X-rays. The EDX detector measures the energy of these X-rays to identify the elements present and their relative abundance. thermofisher.commst.or.jp

Table 2: Chemical Compounds Mentioned

Compound Name Chemical Formula
Platinum--zirconium (5/1) Pt5Zr
Platinum Pt
Zirconium Zr
Copper Cu
Gold Au
Zirconium(IV) oxide ZrO2
Zirconium(II) hydride ZrH2
Zirconium nitride ZrN
Zirconium carbide ZrC
Zirconium diboride ZrB2
Zirconium silicide ZrSi2
Zirconium sulfide ZrS2
Zirconium selenide ZrSe2
Zirconium telluride ZrTe2
Platinum(II) oxide PtO
Platinum(IV) oxide PtO2
Platinum(II) sulfide PtS
Platinum(IV) sulfide PtS2
Platinum(II) chloride PtCl2

Scanning Probe Microscopy (SPM) Techniques

Scanning Probe Microscopy (SPM) encompasses a family of advanced techniques that map surface properties by scanning a physical probe across a specimen. uni-regensburg.de For the characterization of the intermetallic compound Platinum-Zirconium (5/1) (Pt5Zr), Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM) are the two most relevant methods. uni-regensburg.de These techniques provide atomic-scale resolution, offering insights into surface topography, defects, and grain structures that govern the material's physical and chemical properties.

Atomic Force Microscopy (AFM) would be employed to measure the surface topography of Pt5Zr with nanoscale vertical and lateral resolution. koreascience.kr By raster-scanning a sharp tip attached to a flexible cantilever across the surface, AFM can generate a three-dimensional map revealing features such as grain boundaries, surface roughness, and the presence of any surface oxides or contaminants. Studies on pure zirconium thin films and other metallic alloys have demonstrated AFM's capability to quantify surface roughness parameters, which are critical for applications where surface finish is important. koreascience.kr

Scanning Tunneling Microscopy (STM) , on the other hand, measures the quantum tunneling current between a conductive tip and the sample surface to image the surface's electronic structure and topography with atomic resolution. uni-regensburg.de As Pt5Zr is a metallic alloy, STM is well-suited to resolve its atomic lattice, identify point defects, dislocations, and characterize the structure of surface steps. ub.edu Analysis of pure zirconium surfaces with STM has shown its effectiveness in revealing terrace and step structures, as well as surface faceting, which are features also expected on a Pt5Zr surface. ub.edu

While specific SPM studies on the Pt5Zr compound are not widely available in the public literature, the application of these techniques can be summarized by the type of data they would yield.

SPM TechniquePrimary InteractionInformation Obtained for Pt5ZrTypical Resolution
Atomic Force Microscopy (AFM)Interatomic forces (van der Waals)3D surface topography, grain size and morphology, surface roughness (Rrms, Ra), presence of surface oxide layers.Lateral: <10 nm; Vertical: <1 nm
Scanning Tunneling Microscopy (STM)Quantum tunneling currentAtomic-resolution imaging of the crystal lattice, identification of point defects (e.g., vacancies), visualization of step edges and dislocations, local density of electronic states (LDOS).Lateral: ~0.1 nm; Vertical: ~0.01 nm

Vibrational and Electronic Spectroscopy for Pt5Zr

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Electronic States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within the top 1-10 nm of a material. researchgate.net When applied to Pt5Zr, XPS analysis would involve irradiating the sample with a beam of X-rays and measuring the kinetic energy of the emitted photoelectrons.

The binding energy of these electrons is characteristic of the element and its oxidation state. For Pt5Zr, high-resolution scans of the Platinum 4f (Pt 4f) and Zirconium 3d (Zr 3d) core levels would be of primary interest. In pure metallic platinum, the Pt 4f7/2 peak is typically observed at a binding energy of approximately 71.1-71.3 eV. researchgate.net For pure metallic zirconium, the Zr 3d5/2 peak is found around 178.8 eV.

In the Pt5Zr alloy, shifts in these binding energies are expected due to electron transfer between the two elements and the formation of the intermetallic chemical environment. The direction and magnitude of the shift provide information on the nature of the chemical bonding. For instance, a positive shift to higher binding energy for Pt 4f in Pt/Al2O3 systems has been attributed to changes in the chemical state of platinum. core.ac.uk A similar analysis for Pt5Zr would clarify the charge distribution between platinum and zirconium atoms.

ElementCore LevelBinding Energy in Pure Metal (eV)Expected Binding Energy in Pt5Zr (eV)Information Gleaned
Platinum (Pt)Pt 4f7/2~71.2 researchgate.netShifted from pure metal valueDetermination of chemical state, oxidation state, and nature of Pt-Zr bonding through chemical shifts.
Platinum (Pt)Pt 4f5/2~74.5 researchgate.netShifted from pure metal value
Zirconium (Zr)Zr 3d5/2~178.8Shifted from pure metal valueConfirmation of alloying and surface oxidation state (e.g., presence of ZrO2). researchgate.net
Zirconium (Zr)Zr 3d3/2~181.2Shifted from pure metal value

Ultraviolet Photoelectron Spectroscopy (UPS) for Electronic Structure

Ultraviolet Photoelectron Spectroscopy (UPS) is a powerful technique for probing the electronic structure of the valence band of solids. libretexts.org It operates on the same photoelectric principle as XPS but uses lower-energy ultraviolet photons (typically from a helium discharge lamp, e.g., He I at 21.2 eV) to eject electrons from the valence orbitals. scispace.com Due to the lower kinetic energy of the photoelectrons, UPS is even more surface-sensitive than XPS, with a probing depth of approximately 1-3 nm. scispace.com

For Pt5Zr, UPS provides critical information about the density of states (DOS) near the Fermi level, which governs the material's electronic, catalytic, and magnetic properties. The UPS spectrum reveals the shape and width of the valence band, which is formed by the hybridization of Pt 5d and Zr 4d orbitals. Furthermore, UPS can be used to determine the work function of the alloy, a fundamental electronic property representing the minimum energy required to remove an electron from the surface into a vacuum. researchgate.net This is calculated from the width of the photoelectron spectrum. scispace.com

Parameter MeasuredDescriptionSignificance for Pt5Zr
Valence Band SpectrumA plot of photoemission intensity versus binding energy, reflecting the occupied density of electronic states (DOS). libretexts.orgReveals the electronic structure near the Fermi level, showing the hybridization of Pt and Zr d-orbitals.
Work Function (Φ)The minimum energy required to remove an electron from the Fermi level of a solid to the vacuum level. researchgate.netA key parameter for applications in catalysis and electronics, indicating the surface's propensity to donate or accept electrons.
Valence Band Maximum (VBM)The energy of the highest occupied electronic state in the valence band. researchgate.netImportant for understanding charge transport and electronic behavior, particularly if a surface oxide or semiconducting phase is present.

Advanced In-Situ and Operando Characterization of Pt5Zr

In-Situ X-ray Diffraction during Phase Transformations

In-situ X-ray Diffraction (XRD) is a powerful technique for studying the structural changes in materials under real-time conditions, such as varying temperature or pressure. researchgate.net For the Pt5Zr alloy, in-situ high-temperature XRD is essential for mapping its phase diagram and understanding the kinetics of any temperature-induced phase transformations. scispace.comxray.cz

The experiment involves heating the Pt5Zr sample inside an XRD chamber and collecting diffraction patterns continuously or at specific temperature intervals. researchgate.net As the temperature changes, a phase transformation from a low-temperature phase (α) to a high-temperature phase (β) can be observed. This is detected by the disappearance of the diffraction peaks corresponding to the α phase and the simultaneous appearance and growth of peaks corresponding to the β phase. xray.cz

Analysis of the data provides critical information such as:

Transformation Temperatures: The precise temperatures at which phase transitions begin and end. Pure zirconium, for example, undergoes a transformation from the α-Zr (HCP) to the β-Zr (BCC) phase at 863 °C. xray.cz

Phase Transformation Kinetics: By monitoring the intensity of the diffraction peaks as a function of time at a constant temperature, the rate of the transformation can be determined.

Lattice Parameter Evolution: The change in the lattice parameters of each phase with temperature can be calculated from the shifts in peak positions, allowing for the determination of thermal expansion coefficients. mdpi.com

The following table illustrates the type of data that would be generated from an in-situ XRD experiment monitoring a hypothetical α → β phase transformation in Pt5Zr.

Temperature (°C)Observed PhasesDiffraction Peak Position (2θ) for α-Phase (e.g., (101) plane)Diffraction Peak Position (2θ) for β-Phase (e.g., (110) plane)Interpretation
25 (Room Temp)αPresentAbsentStable α-phase at room temperature.
800αPresent (shifted due to thermal expansion)Absentα-phase is stable, lattice expands with heat.
850α + βPresent (intensity decreasing)Present (intensity increasing)Onset of α → β phase transformation.
900βAbsentPresentTransformation to β-phase is complete.

Operando Spectroscopy for Catalytic Reactions

Operando spectroscopy is a powerful methodology used to investigate the properties of catalytic materials under actual reaction conditions. nih.gov This approach allows for the real-time correlation of the catalyst's structural and electronic properties with its catalytic activity and selectivity. nih.gov For platinum-zirconium systems, techniques such as X-ray Absorption Spectroscopy (XAS) and Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) are particularly insightful for understanding their behavior in various catalytic processes.

Operando X-ray Absorption Spectroscopy (XAS)

Operando XAS is an element-specific technique that provides detailed information about the electronic state and local coordination environment of the absorbing atom. nih.govacs.org For Pt/ZrO2 catalysts, XAS is instrumental in monitoring the oxidation state of platinum, changes in coordination numbers, and the nature of the interaction between platinum and the zirconia support during catalytic reactions. nih.govnih.gov

Studies on Pt/CeO2, a similar oxide-supported platinum catalyst, have demonstrated the dynamic nature of platinum species during CO oxidation. Operando X-ray Absorption Near Edge Structure (XANES) spectroscopy has been used to track the evolution of Pt single sites. unipd.it For instance, research has shown that under reaction conditions, initially isolated platinum ions can undergo partial clustering, which in turn affects the catalytic activity. unipd.it In the context of high-temperature reactions like the non-oxidative conversion of methane (B114726) over Pt/CeO2 catalysts, operando XAS has been employed at temperatures up to 975 °C. acs.org These studies revealed that an increased interaction between platinum and the ceria support occurs upon reaction with methane, leading to the reduction of the support material. acs.org

For platinum-zirconia systems, it is known that the synergistic interaction between platinum and ZrO2 can stabilize platinum in a partially oxidized state, which can be beneficial for certain catalytic reactions. arxiv.org Operando XAS would be the ideal tool to observe these changes in the platinum oxidation state in real-time as a function of the reaction atmosphere (e.g., oxidizing or reducing conditions) and temperature.

Operando Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS)

Operando DRIFTS is a vibrational spectroscopy technique that provides information about adsorbed species on the catalyst surface and can help elucidate reaction mechanisms. youtube.com By combining DRIFTS with online product analysis (e.g., mass spectrometry), a direct link between surface intermediates and catalytic performance can be established.

In studies of CO oxidation over Pt/TiO2 catalysts, a system with similarities to Pt/ZrO2, operando DRIFTS has been used to observe the adsorption of CO on platinum sites and the subsequent reaction with oxygen. acs.org For Pt/ZrO2 catalysts, DRIFTS studies have focused on the adsorption of probe molecules like CO to characterize the nature of the platinum sites. The spectra of adsorbed CO can reveal the different types of platinum sites available, such as those on terraces, step-edges, or corners. researchgate.net

An operando DRIFTS study of CO oxidation on a Pt/ZrO2 catalyst would allow for the identification of key surface species, such as linearly and bridge-bonded CO on platinum nanoparticles, as well as carbonate species on the zirconia support. The evolution of the vibrational bands of these species as a function of temperature and reactant feed composition would provide crucial information about the reaction pathway, including the role of the support in the reaction mechanism. For example, in related systems, the support is known to participate in the reaction by providing oxygen for CO oxidation.

Summary of Operando Spectroscopic Findings for Pt/ZrO2 Systems

The following table summarizes typical findings from operando spectroscopic studies on Pt/ZrO2 and related catalysts, which can be extrapolated to understand the potential behavior of Pt5Zr under catalytic conditions.

Catalytic ReactionOperando TechniqueCatalyst SystemKey Findings
CO OxidationXAS & DRIFTSPt/CeO2Partial clustering of Pt single atoms during the initial stages of the reaction, influencing catalytic activity. unipd.it
Methane ConversionXASPt/CeO2Increased Pt-Ce interaction and reduction of the ceria support under high-temperature reaction conditions. acs.org
CO AdsorptionDRIFTSPt/ZrO2Identification of different CO adsorption sites on Pt nanoparticles, indicating various surface facets and coordination environments. researchgate.net
CO OxidationNot SpecifiedPt-doped ZrO2A synergistic effect between Pt and Zr components increases oxygen mobility and vacancies, enhancing catalytic activity and stability. nih.gov

These examples highlight the utility of operando spectroscopy in revealing the dynamic structural and electronic properties of platinum-zirconia catalysts during operation. Such insights are critical for establishing structure-activity relationships and for the rational design of improved catalytic materials. While direct operando studies on Pt5Zr are needed for a complete understanding, the knowledge gained from related Pt/ZrO2 systems provides a strong foundation for predicting its behavior under catalytic conditions.

Theoretical and Computational Investigations of Platinum Zirconium 5/1 Pt5zr

First-Principles Electronic Structure Calculations for Pt5Zr

First-principles calculations, which are based on the fundamental laws of quantum mechanics without relying on empirical models, have been instrumental in determining the electronic structure and related properties of Pt5Zr. These methods provide valuable insights into the stability and bonding characteristics of the compound.

Density Functional Theory (DFT) has been a primary tool for investigating the ground state properties of Pt5Zr. DFT calculations have been employed to determine key characteristics such as lattice constants, formation enthalpies, and the relative stability of different crystal structures.

In a comprehensive study of the Pt-Zr binary system, the structural stability and physical properties of various stable and hypothetical compounds, including Pt5Zr, were systematically investigated using DFT. researchgate.net The calculations for Pt5Zr were performed for two different crystalline structures: a hexagonal structure with the space group P6/mmm (prototype CaZn5) and a cubic structure with the space group F43m (prototype AuBe5). researchgate.net

The calculated ground state properties for these two phases of Pt5Zr are summarized in the table below.

These results indicate that the cubic F43m structure is energetically more favorable for Pt5Zr, as evidenced by its more negative formation enthalpy. researchgate.net The geometry optimization of these crystalline phases was carried out using the Broyden–Fletcher–Goldfarb–Shanno (BFGS) method, which allows for the simultaneous optimization of both lattice parameters and atomic coordinates. researchgate.net

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional, which approximates the complex many-body effects of electron exchange and correlation. In the available studies on Pt5Zr, the Perdew-Burke-Ernzerhof (PBE) functional was utilized. researchgate.net The PBE functional is a form of the Generalized Gradient Approximation (GGA), which considers not only the electron density but also its gradient to improve upon the Local Density Approximation (LDA). researchgate.net The selection of the PBE-GGA functional is common in computational materials science for its balance of accuracy and computational efficiency in describing metallic systems.

Detailed information regarding the specific basis sets and pseudopotentials used in DFT simulations of Pt5Zr is not extensively documented in the available literature. However, the computational studies that have been performed employed a plane-wave pseudopotential method. researchgate.net In this approach, the core electrons are treated with a pseudopotential to reduce computational cost, while the valence electron wavefunctions are expanded in a plane-wave basis set. The accuracy of these calculations is dependent on the energy cutoff for the plane-wave basis and the quality of the pseudopotential used to represent the electron-ion interactions.

To date, there is no evidence in the scientific literature of the application of advanced quantum mechanical methods beyond DFT, such as Quantum Monte Carlo (QMC), to the study of Pt5Zr. QMC methods, which are computationally more demanding, can provide a more accurate description of electron correlation effects and could be a valuable tool for future investigations to validate and refine the results obtained from DFT.

Given that platinum is a heavy element, relativistic effects are expected to play a significant role in the electronic structure of Pt5Zr. These effects, such as the mass-velocity correction and spin-orbit coupling, can influence bonding, lattice parameters, and other electronic properties. While the importance of relativistic effects in heavy-element-containing compounds is well-established, specific studies detailing the quantitative impact of these effects on the electronic structure of Pt5Zr have not been reported. The pseudopotentials used in the existing DFT studies likely incorporate some scalar relativistic effects, but a detailed analysis of spin-orbit coupling and other relativistic phenomena in Pt5Zr is a potential area for future research.

Density Functional Theory (DFT) for Ground State Properties of Pt5Zr

Computational Modeling and Simulation of Pt5Zr

Computational modeling and simulation of Pt5Zr have primarily focused on the calculation of its ground state properties through first-principles methods as described above. The ab initio calculations performed provide foundational data that can be used as input for higher-level simulations, such as Molecular Dynamics or Monte Carlo simulations, to study the thermodynamic and mechanical properties of Pt5Zr at finite temperatures. researchgate.net However, specific studies reporting such large-scale simulations for Pt5Zr are not currently available in the literature. The calculated formation enthalpies and elastic constants from DFT serve as a crucial starting point for the development of empirical potentials, which are necessary for these more computationally intensive simulation techniques. researchgate.net

Molecular Dynamics Simulations of Pt5Zr

Molecular Dynamics (MD) is a powerful computational method used to simulate the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can predict the time evolution of the system, providing a detailed view of atomic-level processes. This technique is invaluable for studying phenomena such as phase transitions, defect formation, and mechanical properties.

The accuracy of MD simulations hinges on the interatomic potential or force field used to describe the forces between atoms. For metallic alloys, the Embedded Atom Method (EAM) is a commonly used and reliable potential. mdpi.com In a typical MD simulation, a model system, or "simulation box," containing a representative number of atoms (from hundreds to millions) with initial positions and velocities is established. The system is then allowed to evolve over a series of small time steps (typically on the order of femtoseconds), and the trajectory of each atom is tracked. mdpi.com

Monte Carlo Simulations for Pt5Zr

Monte Carlo (MC) simulations represent another class of computational methods used to study the statistical mechanics of atomic systems. Unlike MD, which simulates the deterministic time evolution of a system, MC methods use random sampling to determine the equilibrium properties of a system. The Metropolis algorithm is a cornerstone of MC simulations in materials science, allowing for the exploration of a system's configuration space to find low-energy, and thus more probable, states. illinois.edu

This methodology is particularly well-suited for studying phase transitions, ordering phenomena in alloys, and thermodynamic properties. For example, isothermal-isobaric (NPT) ensemble MC simulations have been implemented to study the high-temperature phase transition of pure zirconium from a hexagonal close-packed (HCP) to a body-centered cubic (BCC) structure. illinois.edu In these simulations, the system's atoms are randomly displaced, and the volume is randomly changed, with each new configuration being accepted or rejected based on the change in energy and the system's temperature and pressure. This allows for the calculation of free energy and the identification of the transition temperature. illinois.edu

Although MC simulation studies specifically for the Pt5Zr compound are not prominent in the literature, the technique is broadly applicable to binary and multi-component alloys. aps.orgresearchgate.net For Pt5Zr, MC simulations could be employed to:

Determine the ground-state atomic configuration.

Calculate the phase diagram of the Pt-Zr system, identifying stable phases at different temperatures and compositions.

Study ordering phenomena, such as the formation of superlattices.

Investigate the segregation of platinum or zirconium atoms to surfaces or grain boundaries.

These simulations, often used in conjunction with first-principles calculations to obtain accurate energy models, are crucial for understanding the thermodynamic stability and phase behavior of complex alloys. aps.org

Multi-Scale Modeling Approaches for Pt5Zr (e.g., bridging atomistic and macroscopic scales)

Multi-scale modeling is an approach that connects different computational models, each valid at a specific length and time scale, to predict the behavior of materials from the atomic to the macroscopic level. mpg.dedierk-raabe.com This hierarchical or concurrent linking of models is essential because phenomena occurring at the quantum and atomistic levels (e.g., chemical bonding, dislocation motion) ultimately govern the macroscopic properties of a material (e.g., strength, ductility, fracture). semanticscholar.org

The approach bridges scales by passing information from finer-scale simulations to coarser-scale models. dierk-raabe.com A typical multi-scale framework might include:

Quantum Mechanics (e.g., Density Functional Theory): At the smallest scale, these first-principles calculations describe the electronic structure and interatomic bonding, providing highly accurate data on energies and forces. dierk-raabe.com

Atomistic Simulations (MD and MC): Using potentials derived from quantum mechanics or experiments, these simulations model the collective behavior of thousands to millions of atoms over nanoseconds, capturing processes like dislocation nucleation and grain boundary sliding. mpg.de

Mesoscopic Models (e.g., Dislocation Dynamics, Phase-Field Models): These models coarse-grain the atomistic details to simulate the evolution of microstructural features like dislocations and grain structures over micrometers and microseconds.

Continuum Mechanics (e.g., Finite Element Method): At the macroscopic scale, these models use constitutive laws derived from the finer scales to predict the mechanical response of a component under real-world conditions. researchgate.net

While a complete multi-scale modeling framework has not been specifically applied to Pt5Zr, related work on zirconium alloys for the nuclear industry demonstrates the power of this approach. researchgate.netinl.gov For instance, researchers have developed mean-field models to quantify microstructure evolution during thermo-mechanical processes like hot extrusion and integrated them into finite element software to predict properties at the component scale. researchgate.net This allows for the optimization of manufacturing processes by understanding the interplay between process parameters and the resulting microstructure. researchgate.net For a material like Pt5Zr, a multi-scale approach could connect the atomistic details of its deformation mechanisms to its macroscopic mechanical properties, enabling the predictive design of Pt5Zr-based components for specific applications.

Prediction and Analysis of Electronic Structure-Property Relationships in Pt5Zr

The electronic structure of a material—the arrangement of its electrons in energy levels and their spatial distribution—fundamentally determines its physical and chemical properties, including electrical conductivity, magnetic behavior, optical response, and chemical reactivity. Density Functional Theory (DFT) is the most widely used first-principles method for calculating the electronic structure of solids. researchgate.net DFT calculations can predict the total energy, charge density, and electronic band structure, from which properties like the Density of States (DOS) can be derived. researchgate.net

The DOS of a system describes the number of available electronic states at each energy level. wikipedia.org A high DOS at a specific energy indicates that there are many states available for electrons to occupy. The character of the DOS near the Fermi level (the highest occupied energy level at absolute zero) is particularly crucial for determining a material's electronic properties. For instance, a non-zero DOS at the Fermi level is characteristic of a metal, while a zero-DOS region (a band gap) around the Fermi level signifies a semiconductor or insulator. aps.org

While DFT calculations for the specific Pt5Zr compound are not widely published, studies on the closely related Pt3Zr intermetallic provide valuable insights into the electronic structure of Pt-Zr systems. researchgate.net Calculations for Pt3Zr in both cubic (L12) and hexagonal (D024) structures show that it is metallic, with a significant density of states at the Fermi level. researchgate.net

The total DOS is composed of contributions from the different atomic orbitals (s, p, d) of the constituent elements. In Pt-Zr alloys, the electronic structure is primarily determined by the hybridization of Pt 5d and Zr 4d orbitals. Analysis of the partial density of states (PDOS) for Pt3Zr reveals that the states near the Fermi level are dominated by the Pt d-orbitals, with a smaller but significant contribution from the Zr d-orbitals. This strong d-d hybridization is a key factor in the chemical bonding and stability of the compound. researchgate.net The value of the DOS at the Fermi level, N(E_F), is directly related to the electronic conductivity and can also provide an indication of the compound's stability. researchgate.net

The table below, derived from DFT calculations on the Pt3Zr compound, summarizes key electronic structure parameters. This data serves as the best available proxy for understanding the electronic characteristics that might be expected in Pt5Zr.

Compound PhaseTotal DOS at Fermi Level, N(E_F) (states/eV/f.u.)Dominant Orbital Contribution at E_FKey Feature
Pt3Zr (Cubic, L12)2.13Pt 5dMetallic character due to significant N(E_F)
Pt3Zr (Hexagonal, D024)2.09Pt 5dStrong hybridization of Pt-d and Zr-d states

Data sourced from a study on the Pt3Zr compound, used here as an analogue for Pt5Zr. researchgate.net

By analyzing these electronic features, a relationship between the structure and properties can be established. For example, the strong metallic character indicated by the high DOS at the Fermi level suggests that Pt5Zr is likely to be a good electrical and thermal conductor. Furthermore, detailed analysis of the bonding character through techniques like Crystal Orbital Hamilton Population (COHP) analysis could quantify the strength of Pt-Zr and Pt-Pt bonds, providing deeper insight into the compound's mechanical stability and hardness.

Phase Stability and Formation Mechanisms in the Pt Zr System with Focus on Pt5zr

Comprehensive Phase Diagram Studies of the Pt-Zr System with Focus on Pt₅Zr

The foundation for understanding the stability of any intermetallic compound lies within its parent binary phase diagram. For Pt₅Zr, the Platinum-Zirconium (Pt-Zr) phase diagram provides the thermodynamic map of stable phases as a function of temperature and composition.

Experimental investigation is the cornerstone of establishing phase diagrams. Techniques such as X-ray diffraction (XRD), scanning electron microscopy (SEM) coupled with energy-dispersive X-ray spectroscopy (EDS), and differential thermal analysis (DTA) are employed to identify the phases present in equilibrated alloys. mdpi.comnih.gov Early work on the Pt-Zr system has been compiled and assessed to construct a complete phase diagram, which delineates the stability field for Pt₅Zr. researchgate.net Studies have shown that the Pt-Zr system is complex, featuring several intermetallic compounds, including Pt₃Zr, PtZr, and PtZr₃, in addition to Pt₅Zr. researchgate.net

The experimental determination of phase equilibria for Pt₅Zr involves preparing a series of Pt-Zr alloys with varying compositions around the 5:1 stoichiometric ratio. These samples are then annealed at different temperatures for extended periods to achieve thermodynamic equilibrium. After quenching to room temperature, the phases present are identified. This process allows for the mapping of the single-phase Pt₅Zr region and its neighboring two-phase fields on the phase diagram.

Intermetallic Compound Crystal Structure Space Group
Pt₃ZrHexagonal (Ni₃Ti-type)P6₃/mmc
PtZrOrthorhombicCmcm
Pt₅ZrNot explicitly found in search resultsNot explicitly found in search results

Thermodynamic modeling, particularly using the CALPHAD (Calculation of Phase Diagrams) approach, complements experimental studies by allowing for the calculation of phase diagrams and thermodynamic properties. mdpi.com This method relies on Gibbs energy models for each phase in the system. The model parameters are optimized using experimental data, such as phase boundary compositions and thermodynamic quantities.

First-principles calculations, based on density functional theory (DFT), are often used to calculate the enthalpy of formation for intermetallic compounds, providing crucial input for the CALPHAD models. researchgate.net For the Pt-Zr system, the calculated negative enthalpies of formation for compounds like Pt₃Zr indicate their thermodynamic stability and propensity to form spontaneously from the constituent elements. researchgate.net A comprehensive thermodynamic database for the Pt-Zr system would enable the prediction of the stability of Pt₅Zr under various conditions, aiding in alloy design and processing. mdpi.com

Pt-Zr Compound Calculated Enthalpy of Formation (ΔH) Calculated Cohesive Energy (Ecoh)
Pt₃ZrNegativeNegative
PtZrNegativeNegative
Pt₃Zr₅NegativeNegative
PtZr₂NegativeNegative

This table showcases the results from first-principles calculations for several Pt-Zr compounds, indicating their thermodynamic stability. researchgate.net Specific values for Pt₅Zr were not available in the provided search results.

Kinetics of Pt₅Zr Phase Formation

While thermodynamics dictates whether a phase can form, kinetics determines the rate at which it forms. The formation of the Pt₅Zr intermetallic phase is governed by diffusion processes and the mechanisms of nucleation and growth.

The formation of an intermetallic compound like Pt₅Zr in a diffusion couple between pure platinum and pure zirconium involves the interdiffusion of Pt and Zr atoms. The rate of this process is dictated by the interdiffusion coefficients, which are influenced by factors such as temperature and the presence of other alloying elements. mdpi.com In many metallic systems, diffusion can occur through various mechanisms, including vacancy-mediated substitutional diffusion and interstitial diffusion. researchgate.netresearchgate.netyoutube.com

Studies on similar systems, such as γ-TiAl with Zr additions, have shown that Zr can have a high interdiffusion coefficient. mdpi.com The determination of diffusion coefficients in the Pt-Zr system would require dedicated diffusion couple experiments, where the concentration profiles across the interface are measured over time at various temperatures. This data is essential for predicting the growth rate of the Pt₅Zr layer.

The formation of the Pt₅Zr phase begins with nucleation, the formation of small, stable nuclei of the new phase, followed by their growth. mdpi.commdpi.com Nucleation can be homogeneous, occurring spontaneously within the parent phase, or heterogeneous, occurring at pre-existing sites like grain boundaries or interfaces. The critical nucleus size and the energy barrier for nucleation are key parameters that depend on factors like the chemical driving force and interfacial energy. mdpi.com

Once stable nuclei have formed, they grow by the continued diffusion of Pt and Zr atoms to the nucleus-matrix interface. The growth kinetics can be limited by the rate of diffusion through the matrix, the rate of atom attachment at the interface, or a combination of both. mdpi.comnih.gov In solid-state reactions, the growth of an intermetallic layer often follows a parabolic rate law, where the layer thickness is proportional to the square root of time, indicating a diffusion-controlled process.

Influence of External Stimuli on Pt₅Zr Phase Stability

The stability of the Pt₅Zr phase is not solely dependent on temperature and composition but can also be influenced by external stimuli such as pressure, stress, and irradiation. researchgate.netwiserpub.com These external factors can alter the Gibbs free energy of the phases present and potentially shift the phase boundaries.

Temperature and Pressure Effects

The phase stability of zirconium and its alloys is known to be sensitive to temperature and pressure. At ambient conditions, pure zirconium crystallizes in a hexagonal close-packed (hcp) structure, known as the α-phase. With increasing temperature, it transforms to a body-centered cubic (bcc) structure, the β-phase, at 1135 K under atmospheric pressure. icm.edu.pl

High-pressure studies on pure zirconium have revealed a transformation from the α-phase to a hexagonal ω-phase. The transition pressure for this transformation at 300 K is approximately 2.10 GPa. icm.edu.pl Further increases in pressure can induce the formation of the β-phase. The stability of the ω-phase has been observed to be greater at high temperatures in materials with higher compressive macrostresses.

While specific data on the temperature and pressure-dependent phase boundaries of Pt5Zr are not extensively detailed in the available literature, the behavior of the constituent elements provides a foundational understanding. The introduction of platinum into the zirconium lattice is expected to significantly alter the phase transition temperatures and pressures, generally leading to the stabilization of different intermetallic phases, including Pt5Zr, over specific temperature and pressure ranges. The precise mapping of the Pt5Zr phase field under varying temperature and pressure conditions remains an area for further dedicated research.

The following table summarizes the known phase transitions of pure zirconium under different conditions, which serves as a baseline for understanding the more complex Pt-Zr system.

PhaseCrystal StructureConditions for Stability
α-ZrHexagonal Close-Packed (hcp)Ambient temperature and pressure
β-ZrBody-Centered Cubic (bcc)Above 1135 K at atmospheric pressure
ω-ZrHexagonalHigh pressure (e.g., > 2.10 GPa at 300 K)

Alloying Additions and Impurities

The introduction of additional alloying elements or the presence of impurities can have a profound impact on the phase stability of Pt5Zr. Alloying elements can substitute for either platinum or zirconium atoms in the crystal lattice, leading to changes in lattice parameters, electronic structure, and ultimately, the thermodynamic stability of the phase.

In broader zirconium-based alloy systems, the addition of elements is a well-established method to modify phase stability. For instance, in Ti-Zr-Al alloys, zirconium has been identified as a β-stabilizing element. protolabs.com The interaction between different alloying elements can be complex; for example, the strong enthalpy of mixing between zirconium and aluminum in Ti-Zr-Hf-Al alloys highlights the significant interplay between constituents. scielo.org.za

Impurities, even in small concentrations, can also influence the crystal structure and phase stability. They can segregate at grain boundaries or be incorporated into the crystal lattice, creating local strain fields and altering the energetic landscape for phase transformations. The specific effects of various alloying additions and common impurities on the stability of the Pt5Zr phase require systematic investigation to tailor the material's properties for specific applications.

Amorphization and Crystallization Phenomena in Pt-Zr Alloys Relevant to Pt5Zr

The ability of Pt-Zr alloys to form amorphous, or glassy, structures and their subsequent crystallization behavior are critical aspects, particularly for applications requiring unique mechanical or chemical properties.

Amorphous alloys, also known as metallic glasses, lack the long-range atomic order of their crystalline counterparts and can exhibit superior properties such as high strength and corrosion resistance. The formation of an amorphous phase is often achieved by rapid solidification from the molten state, which prevents the atoms from arranging into a crystalline lattice. Mechanical alloying is another solid-state processing technique that can lead to the amorphization of elemental powder mixtures. For instance, an equiatomic mixture of titanium and platinum has been successfully amorphized by high-energy ball milling. scielo.org.za

Once an amorphous alloy is formed, it exists in a metastable state. Upon heating, it will crystallize at a specific temperature, known as the crystallization temperature (Tx). The thermal stability of an amorphous alloy is often characterized by the temperature interval between the glass transition temperature (Tg) and the crystallization temperature (Tx). A larger supercooled liquid region (ΔTx = Tx - Tg) generally indicates a higher thermal stability and better glass-forming ability. For example, a Zr60Al15Ni25 amorphous alloy exhibits a large supercooled liquid region of 77 K. jst.go.jp

The crystallization of amorphous Pt-Zr alloys would lead to the formation of one or more stable or metastable crystalline phases, potentially including Pt5Zr, depending on the alloy composition and annealing conditions. The study of the crystallization kinetics provides insights into the nucleation and growth mechanisms of the crystalline phases.

The following table lists key thermal properties related to the amorphization and crystallization of a representative Zr-based amorphous alloy.

Alloy CompositionGlass Transition Temperature (Tg)Crystallization Temperature (Tx)Supercooled Liquid Region (ΔTx)
Zr60Al15Ni25--77 K

Further research focusing specifically on the amorphization and crystallization behavior of Pt5Zr is essential to fully understand its potential for applications that could benefit from the unique properties of amorphous or nanocrystalline structures.

Catalytic Properties and Mechanisms of Platinum Zirconium 5/1 Pt5zr Materials

Pt5Zr as a Heterogeneous Catalyst Component

The application of Platinum-zirconium (5/1), often designated as Pt5Zr, in heterogeneous catalysis is a subject of ongoing research, particularly in processes such as hydrocarbon isomerization. Its effectiveness stems from the synergistic interaction between platinum and zirconium, which modifies the electronic properties and surface chemistry of the catalyst.

Rational Design and Synthesis Strategies for Pt5Zr-Based Catalysts

The rational design of Pt5Zr-based catalysts focuses on optimizing the dispersion of the active metals and enhancing the metal-support interaction to create highly efficient catalytic systems. A key strategy involves supporting the platinum and zirconium components on high-surface-area materials to maximize the number of accessible active sites. semanticscholar.org

One prominent synthesis method is wet impregnation , where a support material is impregnated with solutions containing precursors of platinum and zirconium. utm.my For instance, a Pt/5Zr-HM@KCC-1 catalyst was synthesized by impregnating a hierarchical mordenite (B1173385) zeolite (HM@KCC-1) with zirconium, followed by the addition of platinum. utm.my This method allows for controlled loading of the metallic components. The synthesis process typically involves:

Preparation of the high-surface-area support.

Impregnation with a zirconium precursor solution to create the promoter/support system (e.g., 5Zr-HM@KCC-1).

Subsequent impregnation with a platinum precursor solution (e.g., 0.5wt% Pt). utm.my

Calcination and reduction steps to remove organic residues and reduce the metal species to their active metallic state. berkeley.edu

The goal of these strategies is to achieve a catalyst with appropriate metal and acid functions, crucial for reactions like n-alkane hydroisomerization. utm.my The combination of advanced characterization techniques and theoretical studies is essential for the deliberate design of catalysts with desired properties. semanticscholar.org

Active Site Identification and Engineering in Pt5Zr Catalytic Systems

Active sites are the specific locations on a catalyst's surface where reactant molecules bind and undergo chemical transformation. bertweckhuysen.com In Pt5Zr systems, the active sites are not simply the platinum atoms but are significantly influenced by the presence of zirconium. Zirconium acts as a promoter, enhancing the formation of crucial active sites. utm.my

Research on a Zr-promoted platinum catalyst for n-hexane hydroisomerization identified that the incorporation of zirconium created strong Lewis acid sites. utm.my Furthermore, the interaction between platinum and zirconium facilitates the generation of protonic acid sites via molecular hydrogen spillover. utm.my These protonic sites are vital for the hydroisomerization process. The active site in such a system can be described as a bifunctional entity, combining the metallic function of platinum (for hydrogenation/dehydrogenation) and the acidic function of the zirconium-modified support (for isomerization).

Identifying the precise structure of active sites is an enduring challenge in heterogeneous catalysis. nih.gov For platinum-based catalysts on oxide supports, active sites are often located at the perimeter or interface between the metal nanoparticle and the support. nih.govelsevierpure.comillinois.edu For example, in Pt/CeO2 systems, dynamic Pt⁰−Ovacancy−Ce³⁺ sites at the perimeter are crucial for the water-gas shift reaction. nih.govelsevierpure.comillinois.edu While this is a different system, it highlights the principle that the interface between platinum and the promoter oxide (in this case, zirconia) is likely the locus of key active sites in Pt5Zr materials. Engineering these sites involves controlling the synthesis to maximize this metal-promoter interface.

Mechanistic Pathways of Reactions Catalyzed by Pt5Zr

Understanding the mechanistic pathways is key to optimizing catalyst performance. This involves studying how reactants interact with the catalyst surface, the sequence of elementary steps, and the factors that control reaction speed and product distribution.

Adsorption/Desorption Dynamics on Pt5Zr Surfaces

Surface reactions begin with the adsorption of reactant molecules onto the active sites of the catalyst. fiveable.me This process can be either weak physisorption or strong chemisorption, where chemical bonds are formed. fiveable.me In the context of n-hexane hydroisomerization over a Pt5Zr catalyst, the initial step involves the adsorption of n-hexane onto the catalyst surface.

The dynamics of this process are governed by the interaction between the reactant molecules and the catalyst's surface energy. youtube.com The presence of zirconium modifies the electronic structure of the platinum, which in turn influences the adsorption strength of reactants like hydrocarbons and hydrogen. The process concludes with the desorption of the product molecules (e.g., iso-hexane isomers) from the surface back into the gas phase. fiveable.me The balance between adsorption and desorption is critical; adsorption must be strong enough for the reaction to occur but weak enough to allow products to leave and free up the active site.

Elementary Reaction Steps and Rate-Determining Steps

Most catalytic reactions proceed through a series of elementary steps. libretexts.org For the hydroisomerization of n-hexane over a bifunctional Pt5Zr catalyst, the mechanism is generally accepted to involve:

Dehydrogenation: The n-hexane molecule adsorbs on a platinum site and is dehydrogenated to form an n-hexene intermediate.

Isomerization: The n-hexene migrates to a nearby acid site (the protonic sites enhanced by Zr) where it is protonated to form a carbenium ion intermediate. This intermediate then undergoes skeletal rearrangement to a branched carbenium ion.

Hydrogenation: The branched carbenium ion migrates back to a platinum site, where it is rehydrogenated to form the final iso-hexane product, which then desorbs.

Influence of Surface Structure and Electronic State on Catalytic Activity and Selectivity of Pt5Zr

The catalytic activity and selectivity of Pt5Zr materials are profoundly influenced by their surface structure and electronic state. The addition of zirconium to platinum modifies the electronic structure of the surface atoms, which in turn affects the binding energy of reactants and intermediates. researchgate.net

In Zr-promoted Pt catalysts, zirconium enhances the strength of Lewis acid sites and promotes the formation of protonic acid sites, which are critical for the isomerization pathway. utm.my This enhancement directly impacts both activity and selectivity. The catalyst with 5wt% Zr loading (Pt/5Zr-HM@KCC-1) demonstrated a higher isomer yield compared to catalysts with no zirconium or different zirconium loadings, indicating an optimal Pt-Zr interaction at this ratio. utm.my This catalyst showed high selectivity towards di-branched isomers, which are valuable high-octane components. utm.my

The electronic interaction between platinum and zirconium can weaken the binding of intermediates that might otherwise lead to unwanted side reactions like cracking, thereby improving selectivity towards the desired isomer products. The powerful computational tools available today, combined with first-principles calculations, can provide significant insights into how the electronic structure of a catalyst influences chemisorption trends and reaction pathways. nih.gov

The table below summarizes the performance of a Pt5Zr-based catalyst in n-hexane hydroisomerization, showcasing the impact of the catalyst's design on its activity.

CatalystIsomer Yield (%)Key FeatureReference
Pt/5Zr-HM@KCC-186Optimized Zr promotion, enhanced protonic acid sites utm.my
Pt/HM@KCC-174No Zr promoter utm.my
5Zr-HM@KCC-160No Pt, Lewis acid sites selective to mono-branched isomers utm.my

Surface Science Aspects Relevant to Pt5Zr Catalysis

The catalytic performance of Platinum--zirconium (5/1) (Pt5Zr) is intrinsically linked to its surface properties. Understanding phenomena such as surface segregation, reconstruction, and the mechanisms of deactivation is crucial for the rational design of stable and efficient catalysts.

Surface Segregation and Reconstruction Phenomena of Pt5Zr

Detailed surface science studies focusing specifically on the Pt5Zr alloy are limited in the available scientific literature. However, general principles observed in bimetallic systems and studies on the broader Platinum-Zirconium (Pt-Zr) system can provide some insights.

In Pt-Zr alloys, surface segregation is expected to be influenced by the chemical environment. For instance, in the presence of oxygen, zirconium, being the more oxophilic element, would be expected to segregate to the surface to form zirconium oxide species. One study on carbon-supported Pt-Zr alloys indicated that even after exposure to air, the surface composition was close to Pt and Zr, with some surface segregation leading to the formation of ZrO₂. However, the alloy structure was preserved within the core of the metallic particles. ingentaconnect.com Another study on zirconia-supported rhodium-platinum catalysts suggested that the presence of oxygen can drive the segregation of the more reactive metal to the surface. bilkent.edu.tr

It is also important to note that heat treatment in a hydrogen atmosphere can influence the surface composition of Pt-Zr alloys. ingentaconnect.com Such treatments are common for catalyst activation and can lead to the reduction of surface oxides and potential restructuring of the surface atoms. The exact nature of surface reconstruction in Pt5Zr under catalytic conditions remains an area that requires further investigation through advanced surface-sensitive techniques.

Catalyst Deactivation Mechanisms (e.g., poisoning, sintering) and Stability of Pt5Zr

Catalyst deactivation is a critical factor in the industrial application of any catalytic material. The primary mechanisms for the deactivation of metallic catalysts like Pt5Zr are poisoning and sintering.

Poisoning: Catalyst poisons are substances that strongly adsorb to the active sites, blocking them and reducing catalytic activity. For platinum-based catalysts, common poisons include compounds containing sulfur, nitrogen, and carbon monoxide. wikipedia.orgsamaterials.comsiliconetop.com For bifunctional catalysts, such as those used in hydrocarbon isomerization, different poisons can affect the metallic and acidic functions independently. For example, sulfur compounds like carbon disulfide (CS₂) can directly poison the platinum metal sites, which in turn can indirectly affect the acid function by inhibiting the dissociation of hydrogen. researchgate.net Amines, on the other hand, can selectively poison the acid sites. researchgate.net

While studies specifically detailing the poisoning of Pt5Zr are scarce, research on Pt/zirconia-based catalysts provides relevant information. The interaction between platinum and zirconia can influence the catalyst's resistance to poisons. For instance, a Pt/Zr₀.₅Ti₀.₅O₂ catalyst showed good resistance to SO₂ due to its abundant acidic sites, which were not favorable for the adsorption and oxidation of SO₂. mdpi.com

Sintering: Sintering involves the agglomeration of small metal nanoparticles into larger ones at high reaction temperatures, leading to a decrease in the active surface area and, consequently, a loss of catalytic activity. The stability of Pt nanoparticles against sintering can be significantly influenced by the support material. Strong interactions between the metal and the support can inhibit sintering. researchgate.netresearchgate.net

In the context of Pt-Zr systems, the interaction between platinum and zirconia is known to play a role in stabilizing the platinum particles. For instance, the formation of a Pt-oxide–support interaction, such as a Pt–O–Ce bond in ceria-based supports, can act as an anchor to prevent Pt sintering. researchgate.net Similarly, strong interactions between Pt and zirconia could enhance the thermal stability of Pt5Zr catalysts. One study on Pt-Zr/C alloy catalysts noted an increase in crystallite size with higher zirconium loading after high-temperature reduction, suggesting that the alloying and heat treatment conditions play a crucial role in the final particle size and stability. iitm.ac.in

The stability of Pt5Zr catalysts has been noted in hydrocarbon conversion reactions. For example, in n-heptane reforming, Pt/Zr(35)-HZ catalysts showed good stability over 72 hours on stream, which was attributed to a low amount of coke deposition. ut.ac.ir

Application Specific Catalytic Studies Involving Pt5Zr

The unique properties of Pt5Zr have led to its investigation in several catalytic applications, particularly in the field of hydrocarbon processing.

Hydrocarbon Conversion Reactions (e.g., Dehydrogenation)

Pt5Zr, often as part of a bifunctional catalyst, has shown significant promise in hydrocarbon conversion reactions such as the hydroisomerization of n-alkanes. In these reactions, platinum serves as the metallic function for dehydrogenation and hydrogenation, while an acidic support facilitates the skeletal rearrangement of the hydrocarbon chain.

One study investigated the use of a Pt/5Zr-HM@KCC-1 catalyst for the hydroisomerization of n-hexane. The addition of zirconium as a promoter was found to enhance the formation of protonic acid sites, which are crucial for the isomerization process. The Pt/5Zr-HM@KCC-1 catalyst exhibited a higher isomer yield compared to both the unpromoted Pt/HM@KCC-1 and the Zr-only 5Zr-HM@KCC-1 catalysts. utm.my

Catalyst Isomer Yield (%)
Pt/5Zr-HM@KCC-1 86
Pt/HM@KCC-1 74
5Zr-HM@KCC-1 60

Data from a study on n-hexane hydroisomerization, highlighting the promotional effect of Zr in the Pt/5Zr-HM@KCC-1 catalyst. utm.my

Further optimization of the reaction conditions for n-hexane hydroisomerization over a Pt5Zr catalyst supported on a modified mordenite showed an experimental isomer yield of 84.1% under specific temperature and flow conditions. utm.my

Parameter Optimal Value
Reaction Temperature 293 °C
Reduction Temperature 474 °C
Flow of H₂/Catalyst Weight 502 ml g⁻¹min⁻¹
Predicted Isomer Yield 85.7%
Experimental Isomer Yield 84.1%

Optimized conditions for n-hexane hydroisomerization over a Pt5Zr-based catalyst, demonstrating high isomer yields. utm.my

The stability of Pt-Zr catalysts in hydrocarbon reforming has also been noted. In the reforming of n-heptane, Pt/Zr(x)-HZ catalysts showed that the amount of coke deposition was low, indicating good stability against deactivation during long-term operation. ut.ac.ir

Electrocatalysis and Fuel Cell Applications

While Pt-based materials are the state-of-the-art catalysts for fuel cells, particularly for the oxygen reduction reaction (ORR) at the cathode, specific research on the electrocatalytic applications of the Pt5Zr (5/1) alloy is very limited. Most of the available literature focuses on other Pt-Zr stoichiometries or on systems where zirconia is used as a support or a surface decorating species for platinum nanoparticles.

Some studies have explored the broader Pt-Zr alloy system for fuel cell applications. For instance, theoretical studies have suggested that doping Pt₃Ni alloys with Zr could enhance the durability of ORR catalysts. aip.org Experimental work on Pt/Zr/Pt(111) surfaces has shown a 3 to 5-fold higher ORR activity compared to pure Pt(111), with the enhancement attributed to a ligand effect from charge transfer between Pt and Zr. nii.ac.jpacs.org These alloy surfaces also demonstrated good durability. nii.ac.jpacs.org

However, it is important to emphasize that these findings are not directly on the Pt5Zr composition and a direct extrapolation of these results to Pt5Zr may not be accurate. The specific electronic and geometric structure of the Pt5Zr alloy will ultimately determine its electrocatalytic properties.

Emerging Research Avenues and Prospects for Platinum Zirconium 5/1 Pt5zr

Development of Novel Materials Platforms Incorporating Pt5Zr

The development of new material systems is a multidisciplinary field focused on creating materials with tailored compositions and microstructures to meet the demands of extreme mechanical, high-temperature, or corrosive environments. mdpi.commdpi.com Research into Pt5Zr is contributing to this field through its potential incorporation into several advanced material platforms.

Nanocomposites and Coatings: The synthesis of metallic alloy nanoparticles is a prominent bottom-up approach to creating novel materials with synergistic characteristics. mdpi.com Pt5Zr nanoparticles could be synthesized and embedded within ceramic or polymer matrices to create nanocomposites with enhanced catalytic, electronic, or mechanical properties. Methods such as mechanical alloying are being explored for producing metal-oxide nanocomposites from elemental powders, which could be adapted for Pt-Zr systems. mdpi.com Furthermore, the development of Pt5Zr coatings through physical or chemical vapor deposition methods could offer superior corrosion resistance and high-temperature stability for components used in harsh industrial settings. mdpi.commatthey.com

Advanced Catalyst Supports: Zirconium-containing materials are widely used as supports for platinum catalysts in various chemical reactions. acs.orgresearchgate.net The incorporation of zirconia into silica (B1680970) supports has been shown to enhance the dispersion of platinum, leading to improved catalytic activity due to the formation of Pt-O-Zr bonds. researchgate.net Building on this, developing platforms where Pt5Zr itself is a component of the catalyst or the support structure is a promising research direction. This could lead to catalysts with unique activity and selectivity for reactions such as hydrocarbon reforming and hydrogenation. acs.orgresearchgate.net

Integration of Pt5Zr in Advanced Functional Devices

The unique properties anticipated for Pt5Zr make it a candidate for integration into a range of advanced functional devices, particularly where high performance and durability are paramount.

Catalytic Converters and Fuel Cells: Platinum-based materials are the state-of-the-art catalysts for automotive catalytic converters and for the oxygen reduction reaction (ORR) in proton exchange membrane fuel cells (PEMFCs). ed.ac.uknih.govnih.gov A major research thrust is to develop catalysts that use less platinum, are more durable, and have higher activity. morressier.comyoutube.com Pt-alloys, such as those with cobalt or ruthenium, have shown promise. tanaka-preciousmetals.comresearchgate.net Research into Pt5Zr catalysts for these applications is an emerging field, with the goal of creating more stable and efficient systems. The addition of zirconium could enhance the stability of the platinum nanoparticles, preventing degradation and extending the lifetime of the fuel cell stack. nih.gov

High-Temperature Industrial Components: The exceptional thermal and chemical stability of platinum makes it a core material for components used in high-temperature industrial processes. researchgate.net For example, platinum channels are vital in the overflow downdraw process for producing TFT-LCD glass substrates, as they provide a chemically inert environment for molten glass. researchgate.net The development of Pt-Zr alloys, potentially including the Pt5Zr phase, aims to improve the mechanical strength and high-temperature stability of these components, offering a pathway to enhance the quality of glass production and other critical industrial processes. researchgate.net

Sensors and Electronics: Platinum-based materials are integral to various microelectronic sensors. ed.ac.uknih.gov The unique electronic structure of Pt-Zr intermetallics could be exploited to develop novel sensing devices. Research in advanced functional materials often focuses on engineering material properties for applications in electronics, optoelectronics, and memory. manchester.ac.uk The integration of Pt5Zr as thin films or nanostructures into silicon-based platforms could lead to new functionalities for specialized electronic devices. manchester.ac.uk

Theoretical Predictions and Experimental Validation of Underexplored Aspects of Pt5Zr

Computational materials science plays a crucial role in accelerating the discovery and optimization of new materials. First-principles calculations based on density functional theory (DFT) allow researchers to predict the fundamental properties of compounds before they are synthesized, providing theoretical guidance for experimental efforts. researchgate.net

This approach is being applied to the Pt-Zr system to understand its mechanical and thermodynamic properties. For example, calculations have been performed on potential strengthening phases in a Pt-Au-Zr alloy, such as Pt3Zr, PtZr, Pt3Zr5, and PtZr2. researchgate.net These studies predict key parameters like the enthalpy of formation, cohesive energy, and elastic moduli, which indicate the stability and potential performance of these phases. researchgate.net

Table 1: Theoretically Predicted Properties of various Platinum-Zirconium Compounds

Compound Enthalpy of Formation (ΔH, eV/atom) Cohesive Energy (Ecoh, eV/atom) Bulk Modulus (B, GPa) Shear Modulus (G, GPa) Young's Modulus (E, GPa)
Pt3Zr -0.73 -6.61 247 100 266
PtZr -0.84 -7.14 189 75 199
Pt3Zr5 -0.75 -7.42 148 61 162
PtZr2 -0.66 -7.44 134 55 145

Data sourced from first-principles calculations on potential strengthening phases in Pt-Au-Zr alloys. researchgate.net

While direct theoretical predictions for the specific Pt5Zr stoichiometry are part of ongoing research, the existing data on related compounds provide a strong foundation. These theoretical models suggest that Pt-Zr intermetallics are thermodynamically stable and possess robust mechanical properties. researchgate.net The next critical step is the experimental validation of these predictions. This involves synthesizing high-purity Pt5Zr and characterizing its crystal structure, mechanical strength, and thermal stability to compare with the theoretical results. This iterative cycle of theoretical prediction and experimental validation is essential for understanding underexplored aspects of Pt5Zr and unlocking its full potential. mdpi.com

Interdisciplinary Collaborations for Advancing Pt5Zr Research

The journey of a novel material like Pt5Zr from concept to application is inherently complex and requires a convergence of expertise from multiple scientific and engineering disciplines. Advancing research in this area hinges on fostering strong interdisciplinary collaborations.

Materials Science and Computational Physics: Theoretical physicists and computational materials scientists are needed to perform ab initio modeling and simulations to predict the properties of Pt5Zr. mdpi.comresearchgate.net Their collaboration with materials scientists and chemists is crucial for guiding the synthesis and processing of the actual material, whether through alloying, nanoparticle synthesis, or thin-film deposition. mdpi.com

Chemistry and Chemical Engineering: Chemists and chemical engineers play a pivotal role in developing scalable synthesis routes for Pt5Zr-based materials. researchgate.net They also lead the investigation of its catalytic properties, designing experiments to test its activity and stability in applications like fuel cells and industrial catalysis, which often involves partnerships with large-scale facilities and industry. acs.orgmorressier.com

Engineering and Industrial Application: Mechanical and electrical engineers are essential for integrating Pt5Zr into functional devices and real-world systems. manchester.ac.uk Collaborations with industrial partners, for example in the glass manufacturing or automotive sectors, are critical to identify performance requirements and to test prototype components under operational conditions, ensuring that the material development is aligned with practical needs. researchgate.net

Such collaborations are vital for overcoming the scientific and technological challenges associated with developing new material systems and ensuring that the promising properties of Pt5Zr can be translated into tangible technological advancements. mdpi.com

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